4-methoxy-3-methylpyridin-2-amine hydrochloride
CAS No.: 2408972-63-2
Cat. No.: VC11585772
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2408972-63-2 |
|---|---|
| Molecular Formula | C7H11ClN2O |
| Molecular Weight | 174.63 g/mol |
| IUPAC Name | 4-methoxy-3-methylpyridin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H10N2O.ClH/c1-5-6(10-2)3-4-9-7(5)8;/h3-4H,1-2H3,(H2,8,9);1H |
| Standard InChI Key | ZQQUHYXORGMFGV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CN=C1N)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a pyridine ring with:
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Methoxy group (-OCH₃) at the 4-position
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Methyl group (-CH₃) at the 3-position
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Amino group (-NH₂) at the 2-position, protonated as a hydrochloride salt.
Its molecular formula is C₇H₁₁ClN₂O, with a molecular weight of 174.63 g/mol (calculated from analogs ). The hydrochloride salt enhances stability and solubility, a common modification in pharmaceutical intermediates .
Spectroscopic Properties
While direct spectral data for 4-methoxy-3-methylpyridin-2-amine hydrochloride are unavailable, comparisons to similar compounds provide approximations:
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¹H NMR: Expected signals include a singlet for the methoxy group (~δ 3.8 ppm), a methyl group resonance (~δ 2.3 ppm), and aromatic protons split by ring substituents .
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IR: Stretches for N-H (3300–3500 cm⁻¹), C-O (1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹) align with analogs like 2-methoxy-3-methylpyridin-4-amine .
Synthesis and Manufacturing Pathways
Chlorination-Amination Strategy
A plausible route adapts methods from the synthesis of 3-amino-2-chloro-4-methylpyridine :
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Cyclization: React acetylacetaldehyde dimethyl acetal with malononitrile in toluene, catalyzed by piperidinium acetate, to form a pyridone intermediate.
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Chlorination: Treat with POCl₃/PCl₅ at reflux (~115°C) to introduce chlorine at the 2-position .
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Methoxylation: Substitute chlorine with methoxy via nucleophilic aromatic substitution using sodium methoxide.
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Amination: Introduce the amino group via catalytic hydrogenation or Hofmann degradation, followed by HCl salt formation.
Critical Parameters:
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Chlorination efficiency depends on POCl₃/PCl₅ ratios (10:1 optimal) .
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Methoxylation requires anhydrous conditions to prevent hydrolysis.
Alternative Route via Suzuki Coupling
Drawing from AMPK activator syntheses , a palladium-catalyzed cross-coupling could assemble the pyridine core:
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Fragment Preparation: Synthesize 4-methoxy-3-methylpyridin-2-yl boronic ester.
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Coupling: React with a protected amine-containing partner under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃).
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Deprotection and Salt Formation: Remove protecting groups and treat with HCl.
Yield Optimization:
Physicochemical Properties
Solubility and Stability
Stability Notes:
Pharmacological and Industrial Applications
Drug Discovery Intermediates
The compound’s scaffold aligns with AMPK activators , suggesting potential in metabolic disorder therapeutics. Key structural features include:
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Methoxy Group: Modulates electron density for target binding.
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Methyl Substituent: Enhances metabolic stability by blocking cytochrome P450 oxidation .
Biological Activity:
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Analogous 3,5-dimethylpyridin-4(1H)-ones show EC₅₀ values of 0.074–0.89 µM in AMPK activation assays .
Agricultural Chemistry
Pyridine derivatives are prevalent in herbicides and insecticides. The amino and methoxy groups could coordinate metal ions in enzyme inhibition .
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